molecular formula C26H21N5O4S B2486874 N-(4-acetylphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1223899-70-4

N-(4-acetylphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2486874
CAS RN: 1223899-70-4
M. Wt: 499.55
InChI Key: NQDYOKZATBNZPR-UHFFFAOYSA-N
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Description

The compound mentioned is a complex organic molecule that likely falls within the category of synthesized heterocyclic compounds with potential pharmacological activities. The synthesis and analysis of such compounds are crucial for developing new drugs and understanding their interactions at the molecular level.

Synthesis Analysis

Synthesis of complex molecules like the specified compound usually involves multi-step reactions, starting with simpler molecules. An example includes the efficient synthesis of pyrimidine derivatives through a one-pot three-component synthesis using catalysts in specific solvents (El‐Emary, Abdel-Mohsen, & Mohamed, 2021). This method can potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to the one described can be analyzed using crystallography and spectroscopic methods. For example, crystal structure analysis of related pyrimidine derivatives provides insights into their folded conformation and intramolecular interactions (Subasri et al., 2016). Such structural analyses are essential for understanding the compound's chemical behavior and potential binding with biological targets.

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are influenced by their molecular structure. For instance, the reactivity of pyrimidine derivatives with different reagents leads to a variety of compounds with potential biological activities (El Azab & Elkanzi, 2014). The compound's functional groups, such as acetamide, oxadiazole, and thieno[2,3-d]pyrimidine, suggest it could undergo nucleophilic substitution reactions, condensation, and possibly cyclization reactions under specific conditions.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are typically determined experimentally. These properties are crucial for drug formulation and delivery. While specific data for the compound of interest is not provided, related research offers insights into methodologies for determining these properties.

Chemical Properties Analysis

Chemical properties, including stability, reactivity, and interactions with biological molecules, are influenced by the compound's structure. The presence of multiple heterocyclic rings and functional groups suggests a complex chemical behavior, capable of engaging in various biological interactions. Studies on similar compounds, like pyrimidinylthioacetamide derivatives, have shown significant biological activities, including antimicrobial and anti-inflammatory effects, which could be indicative of the chemical properties of the compound (Rehman et al., 2013).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O4S/c1-14-5-4-6-18(11-14)23-29-24(35-30-23)22-15(2)21-25(36-22)27-13-31(26(21)34)12-20(33)28-19-9-7-17(8-10-19)16(3)32/h4-11,13H,12H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDYOKZATBNZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC=C(C=C5)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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